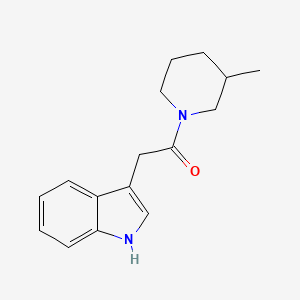![molecular formula C16H22N2O2 B7465632 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide, also known as MPAC, is a chemical compound that has been widely studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of piperidine carboxamides and has been shown to exhibit significant pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects on the body. For example, it has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. It has also been shown to reduce oxidative stress and inflammation, which can lead to the development of chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide in lab experiments is its high purity and stability. This makes it easier to obtain consistent and reliable results. However, one of the limitations of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods that can yield higher yields of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide in other medical fields, such as cancer treatment and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide and its effects on the body.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves the reaction of 2-methylbenzylamine with acetic anhydride and piperidine-4-carboxylic acid. The resulting product is then purified through recrystallization, yielding a white crystalline powder. This synthesis method has been well-established and has been used in several studies to obtain high-quality 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has been extensively studied for its therapeutic potential in various medical fields. One of the most promising applications of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Several studies have shown that 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
In addition, 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-5-3-4-6-15(12)11-17-16(20)14-7-9-18(10-8-14)13(2)19/h3-6,14H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJMBHAKVTZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)
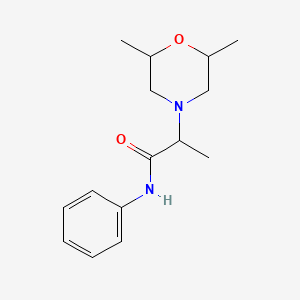
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)
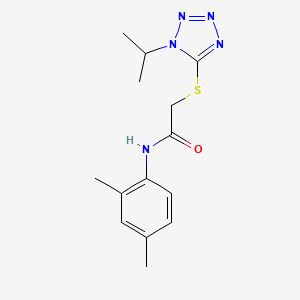
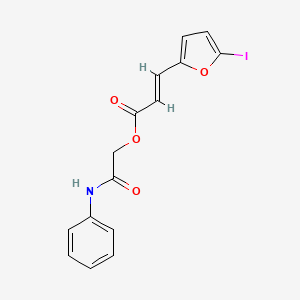

![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
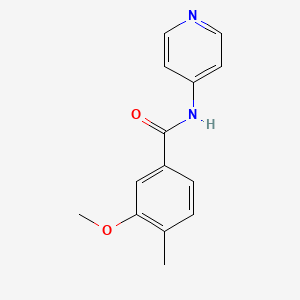
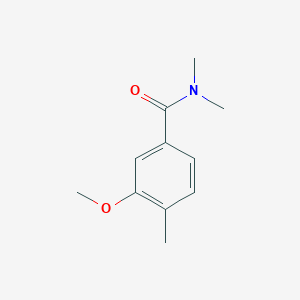
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
